molecular formula C20H24N4O2 B12238458 4,5-Dimethyl-6-{[2-(pyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine

4,5-Dimethyl-6-{[2-(pyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine

Cat. No.: B12238458
M. Wt: 352.4 g/mol
InChI Key: VLTPBGGGZKADOB-UHFFFAOYSA-N
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Description

4,5-Dimethyl-6-{[2-(pyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, particularly as antiviral and anticancer agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-6-{[2-(pyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the condensation of amidines with saturated ketones under Cu-catalysis . Another approach is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-6-{[2-(pyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

4,5-Dimethyl-6-{[2-(pyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-6-{[2-(pyridine-3-carbonyl)-octahydrocyclopenta[c]pyrrol-3a-yl]methoxy}pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to the inhibition of enzymatic activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a pyrimidine ring with a pyridine-carbonyl and octahydrocyclopenta[c]pyrrol moiety. This structural complexity provides distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H24N4O2

Molecular Weight

352.4 g/mol

IUPAC Name

[3a-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-pyridin-3-ylmethanone

InChI

InChI=1S/C20H24N4O2/c1-14-15(2)22-13-23-18(14)26-12-20-7-3-6-17(20)10-24(11-20)19(25)16-5-4-8-21-9-16/h4-5,8-9,13,17H,3,6-7,10-12H2,1-2H3

InChI Key

VLTPBGGGZKADOB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CN=C1OCC23CCCC2CN(C3)C(=O)C4=CN=CC=C4)C

Origin of Product

United States

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